molecular formula C16H28N2O3 B6009701 1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone

1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone

Cat. No. B6009701
M. Wt: 296.40 g/mol
InChI Key: GHDSROUCPKBCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of neuroscience.

Mechanism of Action

MPTP is converted into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter (DAT), where it accumulates and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death. The selective toxicity of MPTP to dopaminergic neurons is thought to be due to the high expression of DAT in these cells.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity leads to a depletion of dopamine in the striatum, which is responsible for the motor symptoms of Parkinson's disease. In addition to motor symptoms, MPTP has been shown to cause cognitive deficits, depression, and anxiety in animal models. MPTP-induced neurotoxicity also leads to changes in the expression of various genes and proteins involved in cell death, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a tool for studying Parkinson's disease. It selectively targets dopaminergic neurons, mimicking the pathophysiology of the disease. It is also relatively easy to administer and has a well-characterized mechanism of action. However, MPTP has several limitations, including its acute toxicity, which can limit its use in chronic studies. It also does not fully replicate the complex pathology of Parkinson's disease, which involves multiple neurotransmitter systems and brain regions.

Future Directions

There are several future directions for research on MPTP and its potential applications in the field of neuroscience. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the complex pathology of the disease. Another area of interest is the development of new therapies that can prevent or reverse MPTP-induced neurotoxicity. Finally, there is a need for further research on the biochemical and physiological effects of MPTP-induced neurotoxicity, particularly in the context of non-motor symptoms of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized through a multi-step process that involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with a morpholine derivative. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

MPTP has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum. This mimics the pathophysiology of Parkinson's disease, which is characterized by a loss of dopaminergic neurons in the substantia nigra. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease's underlying mechanisms and testing potential therapies.

properties

IUPAC Name

1-[2-[2-(4-methylpentyl)morpholin-4-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13(2)5-3-6-14-11-18(9-10-21-14)16(20)12-17-8-4-7-15(17)19/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDSROUCPKBCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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